3,10-Dibromoperylene

Catalog No.
S12744310
CAS No.
85514-20-1
M.F
C20H10Br2
M. Wt
410.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,10-Dibromoperylene

CAS Number

85514-20-1

Product Name

3,10-Dibromoperylene

IUPAC Name

3,10-dibromoperylene

Molecular Formula

C20H10Br2

Molecular Weight

410.1 g/mol

InChI

InChI=1S/C20H10Br2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H

InChI Key

OVMHRVBCZFDXIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)Br)Br

3,10-Dibromoperylene is a polycyclic aromatic hydrocarbon characterized by the presence of two bromine atoms at the 3 and 10 positions of the perylene structure. Its molecular formula is C20_{20}H10_{10}Br2_2, and it exhibits distinct physical and chemical properties due to the bromination, which influences its electronic characteristics and solubility. This compound is part of a larger class of dibromoperylenes that are significant in various chemical applications, particularly in organic electronics and materials science.

, including:

  • Electrophilic Substitution: The bromine atoms can participate in further electrophilic substitution reactions, allowing for the introduction of other functional groups.
  • Reduction: The compound can be reduced to yield perylene or related derivatives.
  • Oxidation: In the presence of strong oxidizing agents, 3,10-dibromoperylene can be oxidized to form 3,10-perylene-quinone, which has different chemical properties and reactivity .

3,10-Dibromoperylene can be synthesized through several methods:

  • Bromination of Perylene: The most common method involves the direct bromination of perylene using bromine or brominating agents under controlled conditions to ensure regioselectivity.
  • Regioselective Synthesis: Advanced synthetic routes have been developed to selectively produce regioisomerically pure forms of dibromoperylenes, including 3,10-dibromoperylene from perylene derivatives .

3,10-Dibromoperylene finds applications in various fields:

  • Organic Electronics: It is used as a building block for organic semiconductors and photovoltaic materials due to its electronic properties.
  • Dyes and Pigments: The compound serves as a precursor for dye synthesis owing to its vibrant color and stability.
  • Material Science: Its derivatives are explored for use in light-emitting diodes and other optoelectronic devices .

Studies on the interactions of 3,10-dibromoperylene with other compounds reveal its potential as a ligand in coordination chemistry. Additionally, its interactions with biological molecules may provide insights into its pharmacological potential. Research indicates that the compound may interact with proteins or nucleic acids, influencing biological pathways .

Several compounds share structural similarities with 3,10-dibromoperylene. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1,7-DibromoperyleneBromine at positions 1 and 7Higher reactivity due to bay region bromination
3,9-DibromoperyleneBromine at positions 3 and 9Different electronic properties affecting solubility
PeryleneNo brominationServes as a parent structure for brominated derivatives
1-Bromo-3,10-dimethylperyleneMethyl groups at positions 1 and 10Alters solubility and electronic properties significantly

The uniqueness of 3,10-dibromoperylene lies in its specific bromination pattern that influences both its chemical reactivity and potential applications in organic materials.

XLogP3

7.1

Exact Mass

409.91288 g/mol

Monoisotopic Mass

407.91493 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

Explore Compound Types